molecular formula C22H21FN2O B4928884 1-(3-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine

1-(3-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine

Cat. No. B4928884
M. Wt: 348.4 g/mol
InChI Key: DXHAMZBSHIWJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-4-(1-naphthylmethyl)piperazine, commonly known as FBNP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic properties and unique chemical structure.

Mechanism of Action

FBNP acts as a partial agonist at the serotonin 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
FBNP has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential as a treatment for schizophrenia and other psychiatric disorders. FBNP has been shown to modulate the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes.

Advantages and Limitations for Lab Experiments

FBNP has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which allows for the selective modulation of this receptor. FBNP is also relatively stable and can be synthesized in high purity. However, FBNP has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of FBNP. One area of interest is the development of FBNP analogs with improved solubility and bioavailability. Another area of interest is the study of FBNP in combination with other drugs for the treatment of psychiatric disorders. Additionally, the use of FBNP as a PET imaging agent for the visualization of 5-HT1A receptors in human subjects is an area of ongoing research.

Synthesis Methods

The synthesis of FBNP involves the reaction between 1-naphthylmethylpiperazine and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction results in the formation of FBNP as a white solid with a melting point of 166-168°C. The purity of FBNP can be increased through recrystallization and purification methods such as column chromatography.

Scientific Research Applications

FBNP has been studied extensively for its potential application in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. FBNP has also been studied for its potential as a PET imaging agent for the visualization of 5-HT1A receptors in vivo.

properties

IUPAC Name

(3-fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O/c23-20-9-4-7-18(15-20)22(26)25-13-11-24(12-14-25)16-19-8-3-6-17-5-1-2-10-21(17)19/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHAMZBSHIWJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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